molecular formula C8H15Cl2N3O B2401035 (2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride CAS No. 1808889-20-4

(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Cat. No. B2401035
CAS RN: 1808889-20-4
M. Wt: 240.13
InChI Key: HVNWDBKJTWJJSL-JFYKYWLVSA-N
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Description

(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is not fully understood. However, it is thought to act by modulating the activity of certain receptors and intracellular signaling pathways, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience, it has been found to modulate the activity of the GABA-A receptor, which can lead to changes in anxiety and sleep. In cancer research, it has been shown to inhibit the growth of certain cancer cell lines, potentially through the modulation of intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride in lab experiments is its potential to modulate the activity of specific receptors and intracellular signaling pathways. This can provide insights into the underlying mechanisms of various cellular processes and potentially lead to the development of novel therapeutics. However, one limitation is that the mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for the study of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride. One direction is to further investigate its potential applications in neuroscience, cancer research, and drug discovery. Another direction is to elucidate the mechanism of action and identify specific targets and pathways that are modulated by the compound. Additionally, there is potential for the development of novel therapeutics based on ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride and related compounds.

Synthesis Methods

The synthesis of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves the reaction of 2,3-epoxy-1-propanol with 1-methyl-1H-imidazole in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain the dihydrochloride salt.

Scientific Research Applications

((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In cancer research, it has been found to inhibit the growth of certain cancer cell lines, potentially through the modulation of intracellular signaling pathways. In drug discovery, it has been used as a starting point for the development of novel therapeutics.

properties

IUPAC Name

(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNWDBKJTWJJSL-JFYKYWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCO2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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